molecular formula C20H14BrN3O3 B11322736 N-(1-benzyl-1H-pyrazol-5-yl)-7-bromo-4-oxo-4H-chromene-2-carboxamide

N-(1-benzyl-1H-pyrazol-5-yl)-7-bromo-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11322736
M. Wt: 424.2 g/mol
InChI Key: CJSUWNLQTPJLKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-benzyl-1H-pyrazol-5-yl)-7-bromo-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that features a pyrazole ring, a chromene structure, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-1H-pyrazol-5-yl)-7-bromo-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps. One common route includes the formation of the pyrazole ring followed by the introduction of the chromene structure and the carboxamide group. The reaction conditions often involve the use of solvents like toluene and catalysts such as acetic acid. For example, a mixture of 1-benzyl-1H-pyrazol-5-amine and ethyl 3-cyclopropyl-3-oxopropanoate in toluene, heated to reflux, can be a step in the synthesis .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-1H-pyrazol-5-yl)-7-bromo-4-oxo-4H-chromene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions can vary widely but often involve controlled temperatures and specific solvents to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its structure suggests potential biological activity, making it a candidate for drug discovery and development.

    Medicine: It may have therapeutic potential due to its unique structural features.

    Industry: It could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-benzyl-1H-pyrazol-5-yl)-7-bromo-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-benzyl-1H-pyrazol-5-yl)-7-bromo-4-oxo-4H-chromene-2-carboxamide is unique due to its combination of a pyrazole ring, a brominated chromene structure, and a carboxamide group. This unique combination of functional groups provides it with distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H14BrN3O3

Molecular Weight

424.2 g/mol

IUPAC Name

N-(2-benzylpyrazol-3-yl)-7-bromo-4-oxochromene-2-carboxamide

InChI

InChI=1S/C20H14BrN3O3/c21-14-6-7-15-16(25)11-18(27-17(15)10-14)20(26)23-19-8-9-22-24(19)12-13-4-2-1-3-5-13/h1-11H,12H2,(H,23,26)

InChI Key

CJSUWNLQTPJLKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)C3=CC(=O)C4=C(O3)C=C(C=C4)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.